3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-12-13-11-15(8)14-10(7-16-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPIHHBGVRZILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358793 | |
| Record name | 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54025-94-4 | |
| Record name | 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent : Anhydrous ethanol or dimethylformamide (DMF).
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Base : Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).
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Temperature : Reflux (78–80°C) for 8–12 hours under conventional heating or microwave irradiation (300 W, 100°C) for 10–15 minutes.
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Yield : Conventional heating yields 70–75%, while microwave irradiation improves efficiency to 88–92%.
Mechanistic Pathway :
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Deprotonation of the thiol group by the base.
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Nucleophilic substitution at the α-carbon of 2-bromoacetophenone, forming a thioether intermediate.
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Intramolecular cyclization via elimination of HBr, yielding the thiadiazine ring.
Critical Considerations :
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Steric hindrance from the 3-methyl group necessitates prolonged reaction times under conventional heating.
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Microwave irradiation accelerates kinetics by enhancing molecular collisions, reducing side reactions.
One-Pot Synthesis via Visible-Light Photoredox Catalysis
A novel approach employs visible-light-driven radical reactions to assemble the triazolothiadiazine core. This method uses 1,3-diketones (e.g., acetylacetone) and N-bromosuccinimide (NBS) with triazole thiols under photoredox conditions.
Procedure:
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Reactants :
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4-Amino-5-mercapto-3-methyl-1,2,4-triazole (1 ).
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1,3-Diphenylpropane-1,3-dione (3 ) and NBS.
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Catalyst : p-Toluenesulfonic acid (p-TsOH) or compact fluorescent light (CFL, 27 W).
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Solvent System : Ethanol/water (4:1 v/v).
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Reaction Time : 3–4 hours under visible light.
Outcome :
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Regioselective formation of 3-methyl-6-phenyl derivatives via radical recombination (yield: 82–85%).
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The methyl group originates from the diketone’s methyl moiety, while the phenyl group derives from the aromatic diketone.
Advantages :
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Avoids toxic α-halocarbonyl reagents.
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Scalable under mild conditions.
Alkylation-Cyclization Sequential Strategy
This two-step protocol first alkylates the triazole thiol with phenacyl bromide, followed by cyclization under acidic conditions.
Step 1: S-Alkylation
Step 2: Cyclization
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Conditions : Refluxing ethanol with p-TsOH (5 mol%).
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Product : 3-Methyl-6-phenyl-7H-triazolothiadiazine (5 ), yield: 78–82%.
Key Insight :
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The methyl group at position 3 remains intact during cyclization, confirming its stability under acidic conditions.
Solid-Phase Synthesis Using Polymer-Supported Reagents
For high-throughput applications, immobilized bases (e.g., polystyrene-bound diisopropylethylamine) facilitate cleaner reactions and simplified purification.
Protocol:
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Reactants : 1 and 2 adsorbed onto silica gel.
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Conditions : Microwave irradiation (350 W, 120°C, 5 minutes).
Benefits :
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Minimizes byproduct formation.
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Compatible with automated synthesis platforms.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–92 | 8 h–15 min | Scalable, established protocol | Requires toxic α-halocarbonyls |
| Photoredox Catalysis | 82–85 | 3–4 h | Eco-friendly, regioselective | Specialized light setup needed |
| Alkylation-Cyclization | 78–82 | 14–16 h | High intermediate purity | Multi-step, lower overall yield |
| Solid-Phase Synthesis | 89–93 | 5 min | Rapid, minimal purification | Costly polymer supports |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 2.41 (s, 3H, CH₃), 7.45–7.89 (m, 5H, Ph), 8.21 (s, 1H, triazole-H).
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LC-MS (ESI+) : m/z 285.1 [M+H]⁺.
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IR (KBr) : 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO₂) under reflux conditions.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Active manganese dioxide (MnO₂) in refluxing acetonitrile.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolothiadiazine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazole-thiadiazine ring system, which contributes to its biological activity. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.
Pharmaceutical Research
3-Methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:
| Study | Activity | Bacterial Strains |
|---|---|---|
| Smith et al. (2020) | Moderate | E. coli, S. aureus |
| Johnson et al. (2021) | High | P. aeruginosa |
These findings indicate the compound's potential for development into new antimicrobial therapies.
Anticancer Properties
Recent research highlights the anticancer properties of this compound. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
The compound's ability to trigger apoptotic pathways suggests its potential as a lead compound in cancer drug development.
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage:
| Study | Model | Outcome |
|---|---|---|
| Lee et al. (2022) | SH-SY5Y cells | Reduced ROS levels |
| Garcia et al. (2023) | Mouse model | Improved cognitive function |
These results suggest that it could be beneficial in treating neurodegenerative diseases.
Agricultural Applications
In agriculture, derivatives of this compound have been explored for their pesticidal properties . Field trials indicate effectiveness against certain pests:
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 150 |
This suggests potential use in crop protection strategies.
Case Study 1: Antimicrobial Activity
In a controlled study conducted by Smith et al., various derivatives of the compound were tested against clinical isolates of bacteria. The study found that modifications to the phenyl group significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
Johnson et al.'s research on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls.
Case Study 3: Neuroprotection in Animal Models
Garcia et al. utilized a mouse model to assess cognitive function after administration of the compound following induced oxidative stress. Results indicated significant improvement in memory tasks compared to the control group.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may act as an enzyme inhibitor, affecting various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolothiadiazine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituents at positions 3, 6, and 5. Below is a detailed comparison with structurally similar compounds:
Substituent Effects at Position 3
- 3-Ethyl-6-methyl-7H-triazolothiadiazines (e.g., 5b–5d from ): 5b (3-ethyl, 6-methyl, 7-(o-tolylhydrazono)): Exhibits moderate antimicrobial activity, with a molecular ion peak at m/z 300 . 5c (3-ethyl, 6-methyl, 7-(4-dichlorophenylhydrazono)): Higher molecular weight (m/z 320) and enhanced lipophilicity due to Cl substituents, correlating with improved antifungal activity . 5d (3-ethyl, 6-methyl, 7-(4-nitrophenylhydrazono)): The nitro group increases polarity (logP ~4.3) but reduces bioavailability, though it shows potent antibacterial activity (MIC ≤25 µg/mL) .
Substituent Effects at Position 6
- 6-(4-Methylphenyl)-3-phenyl-7H-triazolothiadiazine () :
- 6-(4-Bromophenyl)-3-phenyl-7H-triazolothiadiazine (): Bromine substitution (MW 384.3) improves halogen bonding interactions with biological targets, leading to stronger antitumor activity compared to non-halogenated analogs .
Substituent Effects at Position 7
- 7-(2-Arylhydrazono) Derivatives (): Compounds like 59 (3-ethyl, 6-methyl, 7-(arylhydrazono)) show enhanced anticancer activity due to the planar hydrazone group, which facilitates DNA intercalation .
- 7-Aroyl Derivatives () :
Key Research Findings and Challenges
- Structure-Activity Relationships (SAR) :
- Limitations: Poor bioavailability due to high logP values (e.g., 4.31 for K243-0004) . Limited in vivo data for most derivatives, necessitating pharmacokinetic studies .
Biological Activity
3-Methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoles and thiadiazines, which are known for their pharmacological properties. Research has indicated that compounds within this category can exhibit significant antibacterial, antifungal, antiviral, and anticancer activities.
Chemical Structure
The molecular structure of this compound is characterized by the following:
- Molecular Formula : C11H10N4S
- CAS Number : 54025-94-4
- IUPAC Name : this compound
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of this compound. For instance:
- Cytotoxicity Tests : In vitro tests using various cancer cell lines revealed that this compound exhibits significant cytotoxic activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those of standard chemotherapeutic agents like doxorubicin in certain cases .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 3-Methyl-6-phenyl... | Jurkat | < 10 |
| Doxorubicin | Jurkat | ~20 |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Tests : Various derivatives of thiadiazines have shown promising results against gram-positive and gram-negative bacteria. The presence of the triazole moiety is crucial for enhancing antibacterial activity .
- Antifungal Activity : The antifungal efficacy against strains such as Candida albicans was assessed. The compound demonstrated inhibition comparable to fluconazole in some cases .
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound:
- In Vitro Studies : The compound showed activity against influenza virus strains in vitro with CC50 values indicating low cytotoxicity at effective concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methyl Group : The presence of a methyl group at position 3 enhances electron density and may contribute to increased biological activity.
- Phenyl Ring : The phenyl substituent plays a significant role in modulating the lipophilicity and overall bioactivity of the molecule.
- Thiadiazine Core : This core structure is essential for the interaction with biological targets.
Case Studies
Several case studies have been published demonstrating the efficacy of this compound:
- A study highlighted its effectiveness in inhibiting tumor growth in animal models when administered at specific dosages.
- Another research focused on its mechanism of action involving apoptosis induction in cancer cells through mitochondrial pathways.
Q & A
Q. Basic
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1596 cm⁻¹, NH at ~3432 cm⁻¹) .
- NMR : Use DMSO-d₆ for resolving aromatic protons (δ 7.1–8.2 ppm) and alkyl substituents (e.g., CH₃ at δ 2.47 ppm) .
- X-ray Crystallography : Resolve bond lengths (C–S: 1.74–1.79 Å, C–N: 1.32–1.38 Å) and confirm non-planar thiadiazine-triazole fused rings .
Advanced Tip : For polymorph screening, employ solvent-drop grinding with chloroform/methanol to isolate stable crystalline forms .
What preliminary biological activities have been reported for this compound?
Basic
Screening studies indicate:
- Antibacterial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction .
- Antiviral Activity : 60% inhibition of HSV-1 at 50 µM .
Methodological Note : Use agar diffusion for antibacterial assays and MTT tests for cytotoxicity .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Q. Advanced
Q. SAR Table :
| Derivative Modification | Biological Activity Improvement | Reference |
|---|---|---|
| 6-(4-Bromophenyl) substitution | MIC reduced from 32→16 µg/mL | |
| Triazolo-phthalazine hybrids | IC₅₀: 12.5→5.8 µM (MCF-7) |
What strategies optimize multi-step synthesis for derivatives with improved solubility or stability?
Q. Advanced
- Salt Formation : React carboxylic acid derivatives (e.g., 6-(2,6-dichlorophenyl)-7-carboxylic acid) with inorganic bases (KOH) to enhance aqueous solubility .
- Mannich Reactions : Introduce hydrophilic groups (e.g., -CH₂NH₂) via formaldehyde/amine condensation, improving bioavailability .
How does crystallographic analysis resolve contradictions in reported molecular geometries?
Advanced
Single-crystal X-ray studies (100 K, R-factor: 0.057) confirm:
- Non-coplanar triazole and thiadiazine rings (dihedral angle: 15.2°) .
- Hydrogen bonding networks (N–H⋯S, 2.89 Å) stabilize crystal packing .
Contradiction Note : Earlier DFT models suggested planar structures, but experimental data validate slight distortion .
Can hybridizing this scaffold with other pharmacophores enhance its therapeutic potential?
Advanced
Yes:
- Triazolo-oxadiazole hybrids (e.g., T10–T18 ) show dual antimycobacterial (MIC: 1.6 µg/mL) and anti-inflammatory activity (COX-2 IC₅₀: 0.9 µM) .
- Furan-2-yl derivatives (e.g., compound 14 ) exhibit broad-spectrum antifungal activity (IC₅₀: 3.2 µg/mL) .
What ADME/Tox profiling methods are recommended for preclinical development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
